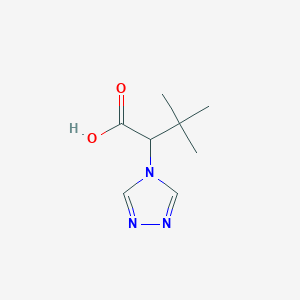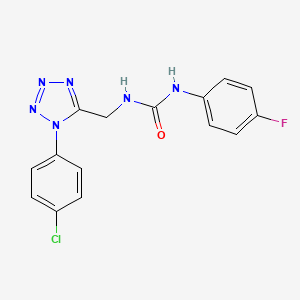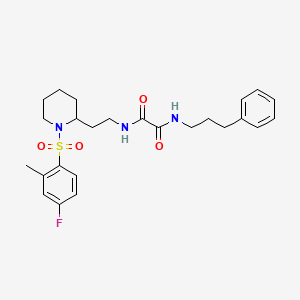
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN3O4S and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
Flubendiamide, structurally related to the compound , showcases a unique mechanism of insecticidal activity, particularly against lepidopterous pests. Its distinctive structure, involving novel substituents like a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its strong efficacy and safety for non-target organisms. This compound is a promising agent for integrated pest management programs, highlighting a potential application area for related compounds in pest control (Tohnishi et al., 2005).
Anticancer Potential
A series of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, synthesized from a compound structurally akin to the one , demonstrated promising anticancer activities. Certain derivatives exhibited low IC50 values, signifying strong anticancer potentials compared to standard drugs like doxorubicin. These findings suggest the potential of such compounds in developing new anticancer therapies (Rehman et al., 2018).
Uro-selective α1-Adrenergic Receptor Antagonism
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, similar in structure to the compound of interest, have shown high affinity and moderate selectivity for the α1-adrenoceptor, indicating their potential as uro-selective α1-adrenergic receptor antagonists. These compounds, particularly those with high affinity and selectivity, could be beneficial in treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).
CB1 Cannabinoid Receptor Studies
The feasibility of using compounds structurally related to the one for studying CB1 cannabinoid receptors has been demonstrated through the synthesis and application of radiotracers. These compounds, labeled with [18F]fluoride, enable the study of CB1 cannabinoid receptors in the brain via positron emission tomography (PET), underscoring their utility in neuroscientific research and potential therapeutic applications (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-19-18-21(26)12-13-23(19)34(32,33)29-17-6-5-11-22(29)14-16-28-25(31)24(30)27-15-7-10-20-8-3-2-4-9-20/h2-4,8-9,12-13,18,22H,5-7,10-11,14-17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRGQXAVPNQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
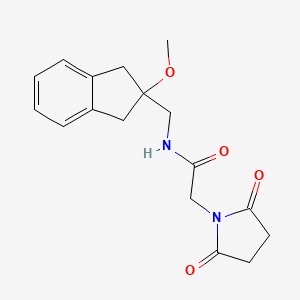
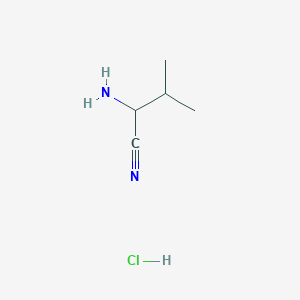
![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)
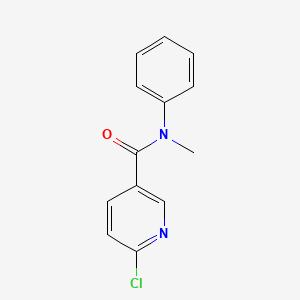
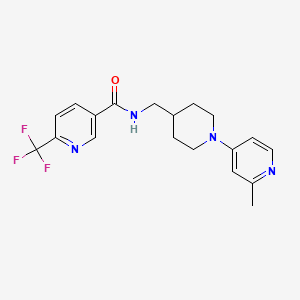
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one hydrochloride](/img/structure/B2458921.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2458923.png)

![diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458926.png)
